molecular formula C12H14N4OS B2819824 1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034512-06-4

1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2819824
CAS RN: 2034512-06-4
M. Wt: 262.33
InChI Key: DXVKRKWMCFPECH-UHFFFAOYSA-N
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Description

1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as PTEU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTEU belongs to the class of urea derivatives, which have been extensively studied for their biological and pharmacological properties. In

Scientific Research Applications

Anticancer Activity

1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea and its derivatives demonstrate significant potential in cancer treatment. For instance, the derivative 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea has shown potent activity against chronic myeloid leukemia (CML) cells, with minimal cellular toxicity. It functions by reducing protein phosphorylation in the PI3K/Akt signaling pathway, which is crucial in CML progression (Li et al., 2019).

Enzyme Inhibition

These compounds have been explored for their role in inhibiting various enzymes, which is a key therapeutic strategy in treating diseases. For instance, NVP-BGJ398, a derivative, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This inhibition is significant in treating diseases where FGFR plays a critical role (Guagnano et al., 2011).

Neuroprotective Properties

Research indicates that urea and thiourea derivatives of pyrimidinyl compounds exhibit promising neuroprotective properties. These compounds have shown significant antiparkinsonian activity and may contribute to the development of new treatments for Parkinson's disease (Azam et al., 2009).

Synthesis Methods

Efficient synthesis methods for dihydropyrimidin-2-(1H)-ones, which include 1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea derivatives, have been developed. These methods leverage ionic liquids and ultrasound irradiation, offering advantages in terms of reaction time and environmental impact (Gholap et al., 2004).

Antibacterial Activity

These urea derivatives have also been explored for their antibacterial properties. Novel compounds containing a sulfonamido moiety, synthesized from reactions involving pyrimidinyl ureas, have demonstrated high antibacterial activities. This research paves the way for developing new antibacterial agents (Azab et al., 2013).

properties

IUPAC Name

1-(2-pyrimidin-5-ylethyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c17-12(16-8-11-2-1-5-18-11)15-4-3-10-6-13-9-14-7-10/h1-2,5-7,9H,3-4,8H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVKRKWMCFPECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

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